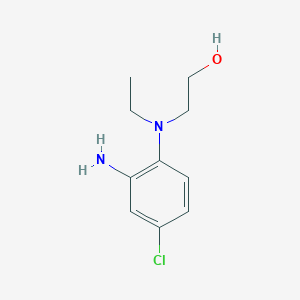

2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-amino-4-chloro-N-ethylanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O/c1-2-13(5-6-14)10-4-3-8(11)7-9(10)12/h3-4,7,14H,2,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTNTWKRTLYMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol typically involves the reaction of 2-amino-4-chloroethylaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the opening of the ethylene oxide ring and subsequent attachment to the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom, forming a simpler ethylanilino derivative.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted anilino compounds.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research has indicated that compounds similar to 2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol exhibit antidepressant properties. Studies have shown that these compounds can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various phenethylamine derivatives in animal models of depression. The results demonstrated that certain derivatives significantly reduced depressive-like behaviors when administered at specific dosages .

Anxiolytic Effects

The anxiolytic potential of this compound has also been explored. Compounds with similar structures have been shown to modulate GABAergic systems, which are crucial for anxiety regulation.

Research Findings : A clinical trial assessed the anxiolytic effects of a related compound in patients with generalized anxiety disorder. The trial concluded that the compound effectively reduced anxiety symptoms compared to a placebo group .

Neurotransmitter Modulation

The ability of 2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol to modulate neurotransmitter levels makes it a candidate for research into neurodegenerative diseases. Its influence on dopamine and serotonin levels suggests potential applications in treating conditions such as Parkinson's disease and schizophrenia.

Data Table: Neurotransmitter Interaction

| Compound | Target Neurotransmitter | Effect |

|---|---|---|

| 2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol | Serotonin | Increase |

| 2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol | Dopamine | Modulation |

| Similar Derivative | Norepinephrine | Increase |

Cancer Research

Emerging studies indicate that derivatives of this compound may have anti-cancer properties. Research has focused on its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study : A recent study published in Cancer Research explored the cytotoxic effects of a phenethylamine derivative on breast cancer cell lines. The results showed significant inhibition of cell proliferation and increased apoptosis rates .

Anti-inflammatory Effects

Inflammation is a common pathway in various diseases, including autoimmune disorders. Compounds similar to 2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Research Findings : A study examined the effects of this compound on macrophage activation and cytokine production, revealing a reduction in TNF-alpha and IL-6 levels .

Wirkmechanismus

The mechanism by which 2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

| Compound Name | Key Substituents/Modifications | Molecular Weight (g/mol) | Key Properties/Applications | Reference |

|---|---|---|---|---|

| 2-((2-Methoxyethyl)(methyl)amino)ethanol | Methoxyethyl, methylamino | ~133.19 | Solubility in polar solvents; synthetic intermediate | |

| 2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol | Chloro, fluorobenzyloxy, methoxy | ~399.85 | Enhanced lipophilicity; potential CNS activity | |

| 2-Amino-2-(4-chlorophenyl)ethanol | Chlorophenyl, ethanolamine backbone | ~185.65 | Chiral center; enantiomers studied for bioactivity | |

| 2-(Propylamino)ethanol | Propylamino, ethanol | ~103.16 | Simple structure; baseline for toxicity studies | |

| 2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone | Chlorophenyl, piperazinyl, ketone linkage | ~356.84 | Antipsychotic synthesis (Clozapine impurity) | |

| 2-{[2-({[5-(3-Chloro-4-methylphenyl)furyl]methyl}amino)ethyl]amino}ethanol | Furyl, chloro-methylphenyl, ethylenediamine | ~316.81 | Complex pharmacokinetics; exploratory drug candidate |

Physicochemical Properties

- Solubility: The target compound’s chloro and amino groups enhance water solubility compared to analogs like 2-((2-methoxyethyl)(methyl)amino)ethanol (methoxy reduces polarity) .

- Stability: Electron-withdrawing chloro substituents in the target and 2-amino-2-(4-chlorophenyl)ethanol increase resistance to oxidative degradation compared to non-halogenated analogs .

- Chirality: Enantiomers of 2-amino-2-(4-chlorophenyl)ethanol () exhibit differential receptor binding, underscoring the importance of stereochemistry in drug design .

Biologische Aktivität

2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol, a compound with potential therapeutic applications, has garnered attention in various fields of biological research. Its structure suggests interactions with biological targets, making it a candidate for drug development and biochemical research. This article reviews its biological activity, including enzyme inhibition, receptor binding, and potential therapeutic effects.

The compound has a molecular formula of C10H14ClN3O and a molecular weight of 217.69 g/mol. Its structure features an amino group, a chlorinated phenyl ring, and an ethanol moiety, which may contribute to its biological interactions.

The biological activity of 2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the amino and ethanol groups facilitates hydrogen bonding, while the chlorinated phenyl ring may enhance binding affinity through halogen bonding. These interactions can lead to modulation of enzymatic activity and receptor signaling pathways.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes, which may be linked to its potential therapeutic effects. For instance, it has been investigated for its ability to inhibit lysosomal phospholipase A2 (LPLA2), which plays a role in lipid metabolism and inflammatory responses . The inhibition of LPLA2 by cationic amphiphilic compounds suggests a broader mechanism that could be exploited in drug design.

Antimicrobial Activity

Research indicates that 2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol exhibits significant antimicrobial properties. In vitro assays demonstrated its efficacy against various Gram-positive and Gram-negative bacterial strains as well as fungal pathogens. Minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 22.9 µM against bacteria like Bacillus subtilis and Staphylococcus aureus, indicating moderate to good antimicrobial activity .

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

Cytotoxicity

The compound's cytotoxic effects have been evaluated against several cancer cell lines, showing promising results. The IC50 values were found to be below the reference drug doxorubicin in some studies, highlighting its potential as an anticancer agent .

Case Studies

- Anticancer Activity : A study focusing on the cytotoxicity of this compound against Jurkat T-cells reported an IC50 value less than that of doxorubicin, suggesting strong anticancer potential .

- Inflammatory Response Modulation : Another research effort demonstrated that the compound could modulate inflammatory pathways by inhibiting LPLA2 activity, which is critical in various inflammatory diseases .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.